molecular formula C21H40O3 B086613 2-Hydroxypropyl oleate CAS No. 142-76-7

2-Hydroxypropyl oleate

Cat. No. B086613
CAS RN: 142-76-7
M. Wt: 340.5 g/mol
InChI Key: ZVTDEEBSWIQAFJ-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxypropyl oleate is a chemical compound with the molecular formula C21H40O3 . It contains a total of 63 bonds, including 23 non-H bonds, 2 multiple bonds, 18 rotatable bonds, 2 double bonds, 1 aliphatic ester, 1 hydroxyl group, and 1 secondary alcohol .


Synthesis Analysis

The synthesis of 2-Hydroxypropyl oleate involves complex processes. For instance, one study discusses the preparation of phytosterols with hydroxypropyl β-cyclodextrin inclusion complexes . The process involves crucial parameters like solvent type, β-CD/PS molar ratio, temperature, PS content, and reaction time. Under optimal conditions, an inclusion efficiency of 92–98% was achieved .


Molecular Structure Analysis

The molecular structure of 2-Hydroxypropyl oleate is characterized by a total of 64 atoms, including 40 Hydrogen atoms, 21 Carbon atoms, and 3 Oxygen atoms . It contains 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Chemical Reactions Analysis

The chemical reactions involving 2-Hydroxypropyl oleate are complex and involve multiple steps. For instance, oleate hydratases can be used in multi-step cascades to form a wide range of products including keto-fatty acids, secondary alcohols, secondary amines, and α,ω-dicarboxylic acids .


Physical And Chemical Properties Analysis

2-Hydroxypropyl oleate has a molecular weight of 340.54 . It contains 63 bonds in total, including 23 non-H bonds, 2 multiple bonds, 18 rotatable bonds, 2 double bonds, 1 aliphatic ester, 1 hydroxyl group, and 1 secondary alcohol .

Scientific Research Applications

  • Enhancement of Photodegradability and Biodegradation in Polymers : A study found that adding Cobalt (Co)12-hydroxyl oleate to polypropylene film significantly improved its photodegradability and biodegradability, indicating potential use in making more environmentally friendly plastics (Santhoskumar & Palanivelu, 2012).

  • Biolubricant Production : Research suggests that 2-Hydroxypropyl oleate derivatives can be synthesized for use as biolubricants, offering a greener alternative to traditional lubricants (Kleinaitė et al., 2014).

  • Catalysis and Industrial Applications : The synthesis of 2-ethylhexyl oleate, a related compound, has been studied for its kinetic and thermodynamic properties, demonstrating potential for industrial applications such as in lubricants or plasticizers (da Silva et al., 2020).

  • Polypropylene Nanocomposites : Oleate-functionalized layered double hydroxide has been used to enhance the properties of polypropylene nanocomposites, suggesting applications in materials science and engineering (Donato et al., 2012).

  • Use in Specialty Chemicals : Studies on oleate hydratases, enzymes that act on hydroxy fatty acids like 2-Hydroxypropyl oleate, indicate their use in creating specialty chemicals for applications such as surfactants and lubricants (Lorenzen et al., 2018).

  • Improved Chemical Modification of Nanoparticles : Hydroxylated surfaces, such as those treated with sodium oleate, have shown improved chemical modification ability, which can be valuable in nanotechnology and materials science (Chang et al., 2009).

  • Tribological and Oxidation Properties in Lubricants : Research indicates that hydroxy derivatives of methyl oleate, related to 2-Hydroxypropyl oleate, have improved low temperature, tribological, and oxidation properties, making them suitable for use in lubricants (Sharma, Doll, & Erhan, 2008).

  • Nanoparticle Synthesis and Dispersion in Organic Solvents : Studies demonstrate the use of oleate precursors in the synthesis of nanoparticles like γ-Fe2O3, which remain dispersed in organic solvents, indicating applications in nanotechnology and materials engineering (Lee et al., 2008).

Future Directions

The future directions for 2-Hydroxypropyl oleate research are promising. For instance, oleate hydratases, which are involved in the synthesis of 2-Hydroxypropyl oleate, are of significant industrial interest for the sustainable generation of valuable fine chemicals . Additionally, 2-Hydroxypropyl-β-cyclodextrin, a similar compound, has been approved for the treatment of Niemann-Pick Type C disease, a lysosomal lipid storage disorder .

properties

IUPAC Name

2-hydroxypropyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h10-11,20,22H,3-9,12-19H2,1-2H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTDEEBSWIQAFJ-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40892305
Record name 2-Hydroxypropyl (9Z)-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40892305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxypropyl oleate

CAS RN

142-76-7
Record name 9-Octadecenoic acid (9Z)-, 2-hydroxypropyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylene glycol 1-oleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropyl (9Z)-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40892305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxypropyl oleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.053
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYLENE GLYCOL 1-OLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/476821E6GS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxypropyl oleate
Reactant of Route 2
Reactant of Route 2
2-Hydroxypropyl oleate
Reactant of Route 3
Reactant of Route 3
2-Hydroxypropyl oleate
Reactant of Route 4
Reactant of Route 4
2-Hydroxypropyl oleate
Reactant of Route 5
Reactant of Route 5
2-Hydroxypropyl oleate
Reactant of Route 6
Reactant of Route 6
2-Hydroxypropyl oleate

Citations

For This Compound
7
Citations
P Pitzalis, M Monduzzi, N Krog, H Larsson… - Langmuir, 2000 - ACS Publications
… Glycerol monooleate (1-monooleoyl-glycerol, 98.1 wt %) and diglycerol monooleate (3-(2,3-dihydroxypropoxy)-2-hydroxypropyl oleate, 86 wt %) were kindly provided by Danisco …
Number of citations: 102 pubs.acs.org
S Mele, S Murgia, F Caboi, M Monduzzi - Langmuir, 2004 - ACS Publications
… (GMO, 1-monooleoyl-glycerol, RYLO MG 90-glycerol monooleate; 98.1 wt % monoglyceride) and diglycerol monooleate (DGMO, 3-(2,3-dihydroxypropoxy)-2-hydroxypropyl oleate, 86 …
Number of citations: 36 pubs.acs.org
YM Osornio, P Uebelhart, S Bosshard… - The Journal of …, 2012 - ACS Publications
A series of novel lipids with designed functionalities were synthesized. These lipids are based on conjugation of α-amino acids and their esters, cationic, anionic, neutral, and …
Number of citations: 21 pubs.acs.org
SA Pozza, PB Gonçalves, FC Wouters… - Chemosphere, 2023 - Elsevier
… Given its late retention time, peak J might represent fatty acid derivatives, such as 2-hydroxypropyl oleate. Previous studies in Portugal (Vicente et al., 2012), Spain (Mirante et al., 2013) …
Number of citations: 3 www.sciencedirect.com
S Mele, S Murgia, M Monduzzi - Colloids and Surfaces A: Physicochemical …, 2003 - Elsevier
In recent investigations of multicomponent systems it has been observed that, as almost a general rule, very stable emulsions can be obtained whenever a hydrophobic or a hydrophilic ‘…
Number of citations: 32 www.sciencedirect.com
RB Taylor, Y Sapozhnikova - Journal of Agricultural and Food …, 2022 - ACS Publications
Some components of plastic food packaging can migrate into food, and whereas migration studies of known components are required and relatively straightforward, identification of …
Number of citations: 11 pubs.acs.org
European Food Safety Authority (EFSA), M Arena… - Efsa …, 2018 - Wiley Online Library
The conclusions of EFSA following the peer review of the initial risk assessments carried out by the competent authority of the rapporteur Member State, the United Kingdom, for the …
Number of citations: 11 efsa.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.